![molecular formula C6H10N2O B12845405 3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
3,6-Diazabicyclo[3.2.1]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diazabicyclo[3.2.1]octan-2-one is a nitrogen-containing heterocyclic compound with significant potential in various fields, including drug discovery and synthetic chemistry. This compound features a unique bicyclic structure, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring . Its distinctive architecture makes it an attractive scaffold for the development of bioactive molecules and synthetic intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.1]octan-2-one can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically proceeds under mild conditions and yields the desired bicyclic product in good yields .
Another method involves the reductive cyclization of nitroenamines derived from suitably substituted lactams . This approach allows for the efficient synthesis of this compound and its derivatives .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that can be optimized for high yield and purity. One such method includes the use of catalytic fast pyrolysis (CFP) of cellulose to selectively produce the desired compound . This approach leverages the catalytic properties of nitrided HZSM-5 and metal-loaded N-HZSM-5 to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reductive amination and other reduction reactions can yield different substituted derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
3,6-Diazabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar structural features.
3,8-Diazabicyclo[3.2.1]octane: A related compound with a different substitution pattern.
6,8-Dioxabicyclo[3.2.1]octane: A structurally similar compound with oxygen atoms in the bicyclic ring.
Uniqueness
3,6-Diazabicyclo[3.2.1]octan-2-one stands out due to its unique combination of nitrogen atoms and bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H10N2O/c9-6-4-1-5(3-8-6)7-2-4/h4-5,7H,1-3H2,(H,8,9) |
InChI Key |
IWKRRRGMCUABLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC1CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chlorospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12845329.png)
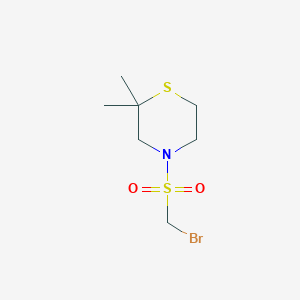
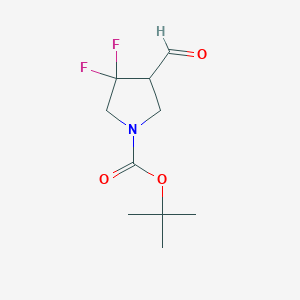
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
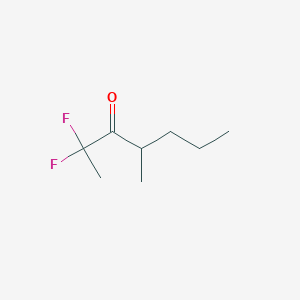

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)

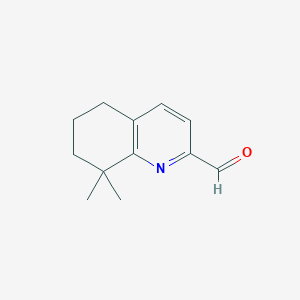
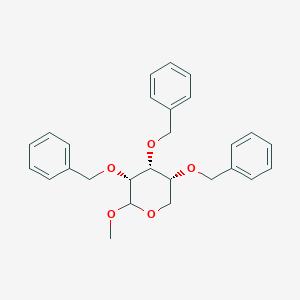
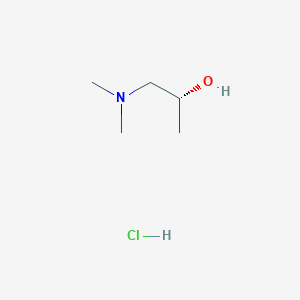

![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
